molecular formula C19H14FN3O4 B4520895 N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4520895
M. Wt: 367.3 g/mol
InChI Key: YJGHDLASBIGXJT-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a 2-fluorophenyl group at position 3 and an acetamide linkage connecting the pyridazinone to a 1,3-benzodioxole moiety. The benzodioxole group contributes to metabolic stability and lipophilicity, while the fluorophenyl substituent enhances binding affinity through halogen interactions with biological targets . The pyridazinone scaffold is known for its versatility in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4/c20-14-4-2-1-3-13(14)15-6-8-19(25)23(22-15)10-18(24)21-12-5-7-16-17(9-12)27-11-26-16/h1-9H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGHDLASBIGXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and fluorophenyl intermediates, followed by their coupling with a pyridazinone derivative. Common reagents used in these reactions include:

    Benzodioxole derivatives: Prepared through the cyclization of catechol with formaldehyde.

    Fluorophenyl derivatives: Synthesized via halogenation of phenyl compounds.

    Pyridazinone derivatives: Obtained through the condensation of hydrazine with diketones.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts, temperature regulation, and purification techniques such as recrystallization and chromatography are essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

“N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, “N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide” may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound could be explored as a potential drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound may find applications in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of “N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide” involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Pyridazinone-Based Analogs

Pyridazinone derivatives with fluorinated aromatic substituents and acetamide linkages are common in drug discovery. Below is a comparative analysis:

Compound Name Key Structural Features Biological Activity References
N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide 4-Fluorophenyl substituent; chloro-methylphenyl acetamide Potential enzyme inhibition (e.g., histone deacetylases)
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)acetamide 4-Fluorophenyl; o-tolyl acetamide Anticancer activity (hypothesized HDAC inhibition)
N-(2,4-dichlorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide Morpholine substituent; dichlorophenyl acetamide Activity against metabolic disorders

Key Observations :

  • Fluorophenyl vs. Morpholine Substitutions : The 2-fluorophenyl group in the target compound may enhance target binding through halogen bonds compared to morpholine-containing analogs, which prioritize solubility and pharmacokinetics .

Benzodioxole-Containing Derivatives

The 1,3-benzodioxole moiety is associated with improved metabolic stability. Notable comparisons include:

Compound Name Heterocyclic Core Substituents Applications References
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide Triazolopyrimidine 3-Fluorophenyl; benzodioxole methyl Undisclosed (structural focus)
N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide Pyrimidine Piperazine-methoxyphenyl; benzodioxole Potential CNS activity (piperazine moiety)

Key Observations :

  • Core Heterocycle Impact: Triazolopyrimidine (in ) and pyrimidine (in ) cores differ from pyridazinone in electronic properties, affecting charge distribution and hydrogen-bonding capacity.
  • Benzodioxole Positioning : Methyl-linked benzodioxole (in ) may reduce steric hindrance compared to direct acetamide attachment in the target compound.

Sulfur-Containing Analogs

Sulfur atoms in thioacetamide or sulfanyl groups influence redox activity and target interactions:

Compound Name Sulfur Functionalization Notable Features References
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide Sulfanyl bridge Pyridine-pyridazine hybrid Structural uniqueness
2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide Sulfanyl linkage Furan-methyl; pyrazolopyrimidine Bioluminescent properties

Key Observations :

  • Sulfanyl vs. Acetamide Linkages : Sulfanyl groups (e.g., ) may enhance membrane permeability but reduce metabolic stability compared to acetamide bonds.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The compound features a benzodioxole moiety linked to a pyridazine derivative through an acetamide functional group. The presence of a fluorophenyl group enhances its biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzodioxole and pyridazine intermediates. Key reagents may include chlorinating and fluorinating agents. Optimizing these synthetic routes is crucial for maximizing yield and purity in industrial applications.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives containing the benzodioxole structure exhibit significant cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. In vitro assays demonstrated that certain derivatives reduced α-fetoprotein secretion, indicating a decrease in tumor activity.

Case Study: Anticancer Activity

A notable study evaluated several benzodioxole derivatives for their anticancer properties. The results showed that compounds with amide linkages exhibited lower IC50 values (indicating higher potency) compared to other derivatives. Specifically, compound 2a demonstrated strong cytotoxicity with an IC50 value close to that of doxorubicin, a standard chemotherapeutic agent .

CompoundIC50 (µM)Cell LineEffect on α-FP
2a1625.8Hep3BReduced
2b2340Hep3BReduced
DOX7.4Hep3BStandard Control

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets in cancer cells. These may include enzymes and receptors involved in cell cycle regulation and apoptosis pathways. For example, flow cytometry analyses revealed that compound 2a induced cell cycle arrest at the G2-M phase, suggesting its role in inhibiting cell proliferation .

Antioxidant Activity

In addition to its anticancer properties, the compound has been evaluated for antioxidant activity. The DPPH assay indicated that certain derivatives possess moderate antioxidant properties, although they were less potent than established antioxidants like Trolox.

Q & A

Q. What are the key steps and critical parameters in synthesizing N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide?

The synthesis typically involves:

  • Multi-step coupling reactions : Formation of the pyridazinone core followed by acetamide linkage to the benzodioxole moiety.
  • Reaction optimization : Temperature (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., Pd for cross-coupling) to improve yield and purity .
  • Purification : Column chromatography or recrystallization to isolate the final product. Analytical techniques like HPLC and NMR are essential for verifying structural integrity .

Q. How is the compound characterized, and what analytical methods are prioritized?

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques) confirms regiochemistry and substituent positions.
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray crystallography (using SHELX programs) resolves absolute configuration and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • In vitro antibacterial assays : Minimum inhibitory concentration (MIC) against Gram-positive/negative strains (e.g., S. aureus, E. coli).
  • Enzyme inhibition studies : Target enzymes like cyclooxygenase or kinases to evaluate anti-inflammatory or anticancer potential.
  • Cytotoxicity screening : Use cell lines (e.g., HEK293, HeLa) to establish safety margins .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in crystallographic data for this compound?

  • Use SHELXL for refining twinned or high-disorder crystals. Apply restraints for flexible substituents (e.g., fluorophenyl groups) and validate with residual density maps .
  • Compare experimental data with DFT-optimized geometries to identify discrepancies in bond angles or torsional conformers .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and metabolite formation to explain efficacy gaps.
  • Dose-response reevaluation : Adjust dosing regimens to account for species-specific metabolism.
  • Target engagement assays : Use techniques like SPR or cellular thermal shift assays (CETSA) to confirm on-target effects .

Q. What strategies optimize substituent effects on pyridazinone bioactivity?

Substituent Position Effect on Activity Rationale
2-FluorophenylPyridazinoneEnhanced antibacterialIncreased lipophilicity and target binding
Methoxy (OCH₃)BenzodioxoleReduced cytotoxicityElectron-donating groups modulate reactivity
  • Computational docking : Screen substituent libraries to predict binding affinities to targets like DNA gyrase .

Q. What challenges arise in scaling up synthesis for preclinical studies?

  • Batch-to-batch variability : Mitigate via process analytical technology (PAT) to monitor intermediate purity.
  • Solvent selection : Replace high-boiling solvents (e.g., DMF) with alternatives like acetonitrile for easier removal.
  • Continuous flow reactors : Improve yield consistency in multi-step syntheses .

Q. How can pharmacokinetic limitations (e.g., poor solubility) be overcome?

  • Salt formation : Use hydrochloride or sodium salts to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What computational tools predict metabolic stability and toxicity?

  • ADMET predictors : Use SwissADME or ProTox-II to identify metabolic soft spots (e.g., esterase-labile acetamide groups).
  • MD simulations : Model interactions with cytochrome P450 enzymes to forecast oxidation pathways .

Q. How do structural analogs compare in target selectivity?

  • SAR table :
Analog Modification Selectivity Ratio (Target A/B)
ParentNone1:1
Chloro-sub4-Cl on phenyl5:1 (Improved kinase inhibition)
Methoxy-subOCH₃ on benzodioxole1:3 (Reduced off-target effects)
  • Selectivity assays : Use kinome-wide profiling or transcriptomics to identify off-target interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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